Ciliobrevin D
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Overview
Description
Ciliobrevin D is a small molecule inhibitor that specifically targets cytoplasmic dynein, a motor protein involved in various cellular processes such as organelle transport, cell division, and ciliary movement . It is a cell-permeable, reversible, and specific inhibitor of AAA+ ATPase motor cytoplasmic dynein . This compound has been widely used as a tool to study dynein function and its role in cellular activities .
Mechanism of Action
Target of Action
Ciliobrevin D is a cell-permeable, reversible, and specific blocker of AAA+ ATPase motor cytoplasmic dynein . Dyneins are a small class of molecular motors that bind to microtubules and walk toward their minus ends . They are essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements .
Mode of Action
This compound disrupts spindle pole focusing and kinetochore-microtubule attachment . It acts as a reversible and specific blocker of AAA+ ATPase motor cytoplasmic dynein . This disruption occurs in a dose-dependent manner, typically within a range of 10 to 40 µM .
Biochemical Pathways
This compound affects the function of dynein, which is integral to various cellular processes. These include the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . Dyneins also generate forces on microtubule arrays that power the beating of cilia and flagella, cell division, migration, and growth cone motility .
Result of Action
The inhibition of dynein by this compound results in the disruption of various cellular processes. It perturbs protein trafficking within the primary cilium, leading to their malformation . It also prevents spindle pole focusing, kinetochore-microtubule attachment, and melanosome aggregation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the concentration at which it is applied, with higher concentrations leading to more pronounced effects . .
Biochemical Analysis
Biochemical Properties
Ciliobrevin D interacts with dynein, a small class of molecular motors that bind to microtubules and walk toward their minus ends . Dyneins are essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . This compound inhibits dynein-dependent microtubule gliding and ATPase activity in vitro .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It disrupts spindle pole focusing and kinetochore-microtubule attachment . It also inhibits Hedgehog (Hh) signaling and primary cilia formation . In neurons, this compound has been shown to inhibit the bidirectional transport of multiple axonal organelles .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the AAA+ ATPase motor cytoplasmic dynein . This disruption of dynein function leads to a variety of downstream effects, including the disruption of spindle pole focusing, cold-stable microtubule formation, kinetochore-microtubule attachment, and melanosome aggregation .
Temporal Effects in Laboratory Settings
This compound’s effects are reversible, with changes detectable within the first 20 minutes of treatment
Transport and Distribution
This compound is known to disrupt the transport and distribution of organelles, signaling complexes, and cytoskeletal elements within cells due to its inhibition of dynein
Subcellular Localization
This compound is known to disrupt the localization of various cellular components, including organelles and signaling complexes, due to its inhibition of dynein
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ciliobrevin D involves multiple steps, starting from commercially available starting materials. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ciliobrevin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents on the benzoyl dihydroquinazolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoyl dihydroquinazolinone compounds .
Scientific Research Applications
Ciliobrevin D has numerous applications in scientific research, including:
Comparison with Similar Compounds
Ciliobrevin D is unique among dynein inhibitors due to its specific and reversible inhibition of AAA+ ATPase motor cytoplasmic dynein . Similar compounds include:
Dynapyrazoles: These are more potent inhibitors of dynein compared to this compound and have distinct modes of inhibition.
This compound stands out due to its specific inhibition of dynein and its utility as a research tool to study dynein function in various cellular processes .
Properties
IUPAC Name |
2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJSIEVASHGLBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Ciliobrevin D?
A1: this compound functions by inhibiting the activity of cytoplasmic dynein 1, a microtubule motor protein. [, , , , , , , , ] It achieves this by disrupting the interaction between dynein and its cargo adaptor proteins. []
Q2: What are the downstream effects of this compound treatment in cells?
A2: As a dynein inhibitor, this compound disrupts various cellular processes dependent on dynein-mediated transport. Some observed effects include:
- Inhibition of organelle transport: Both retrograde and anterograde transport of mitochondria, lysosomes, and Golgi-derived vesicles are affected. [, ]
- Disruption of microtubule organization: Treatment can lead to a disorganized microtubule network in cells like Sertoli cells. []
- Impaired axon extension and branching: this compound can reversibly inhibit axon extension and interfere with nerve growth factor (NGF)-induced branching in neurons. []
- Defects in meiotic progression: In oocytes, dynein inhibition disrupts spindle assembly, chromosome alignment, and cortical granule arrangement, ultimately impacting meiotic progression. []
- Altered lysosome trafficking and autophagosome-lysosome fusion: this compound can impair lysosome movement and interaction with autophagosomes, potentially through its effect on dynein-mediated transport. [, ]
Q3: What is the role of dynein in axonal transport, and how does this compound help study this process?
A3: Dynein is the primary motor protein responsible for retrograde axonal transport, moving cargo towards the cell body. [, ] this compound, as a dynein inhibitor, allows researchers to investigate the specific contributions of dynein-mediated transport in axons by observing the consequences of its inhibition. For example, it has been used to study the role of dynein in:
- Cytoskeletal meshwork translocation during axonal elongation: Inhibiting dynein with this compound revealed its role in pushing the cytoskeletal meshwork forward, contributing to axon growth. []
- Maintaining the localization of MAP2 in developing neurons: Dynein, inhibited by this compound, was shown to be involved in the transport of the dendritic marker MAP2, highlighting its importance for neuronal morphology. []
Q4: How does this compound affect the Hedgehog signaling pathway?
A4: this compound treatment can affect the Hedgehog signaling pathway, which is crucial for various developmental and physiological processes. Research on epididymal epithelial cells demonstrated that this compound treatment led to a decrease in primary cilia length and a subsequent reduction in the expression of Hedgehog signaling target genes. [] This suggests that dynein activity is important for proper Hedgehog signaling, potentially by influencing cilia structure and function.
Q5: this compound appears to have applications in studying various diseases. Can you elaborate on some examples?
A5: Due to its ability to disrupt dynein function, this compound has emerged as a valuable tool in disease models, particularly those involving neurodegeneration, cancer, and other conditions where dynein-mediated transport is implicated:
- Neurological Disorders: Research suggests a potential link between impaired dynein function and neurodegenerative diseases. [, ] this compound's ability to inhibit dynein allows researchers to explore this link and investigate potential therapeutic strategies.
- Cancer: Studies utilize this compound to investigate the role of dynein in cancer cell migration and invasion, especially in confined environments. [] Understanding how this compound affects these processes could contribute to developing novel cancer therapies.
- Hypertension: Research has shown that this compound can improve β2-adrenoceptor-mediated vasodilatation in arteries from hypertensive rats, potentially by influencing the trafficking of ion channels involved in vascular tone. [] This highlights the potential of targeting dynein for therapeutic benefit in cardiovascular diseases.
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